molecular formula C11H12Cl2NNaO6S B12281064 Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate

Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate

Cat. No.: B12281064
M. Wt: 380.2 g/mol
InChI Key: QFWZEJZHFNJQOE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a dichloroacetyl group, a dihydroxypropyl group, and a benzenesulfonate group. Its molecular formula is C11H12Cl2NNaO6S, and it has a molecular weight of 380.177 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate involves multiple steps. One common method includes the reaction of sodium benzenesulfonate with dichloroacetyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate involves its interaction with specific molecular targets. The dichloroacetyl group is known to inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s sulfonate group enhances its solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfonate
  • Sodium 4-chlorobenzenesulfonate
  • Sodium 4-nitrobenzenesulfonate

Uniqueness

Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate is unique due to its combination of a dichloroacetyl group and a dihydroxypropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12Cl2NNaO6S

Molecular Weight

380.2 g/mol

IUPAC Name

sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate

InChI

InChI=1S/C11H13Cl2NO6S.Na/c12-10(13)11(17)14-8(5-15)9(16)6-1-3-7(4-2-6)21(18,19)20;/h1-4,8-10,15-16H,5H2,(H,14,17)(H,18,19,20);/q;+1/p-1

InChI Key

QFWZEJZHFNJQOE-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.